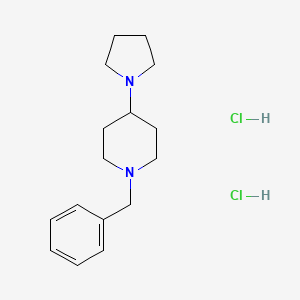
Mercury dimethanethiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury dimethanethiolate is an organomercury compound with the chemical formula ( \text{Hg(SCH}_3\text{)}_2 ) It is a derivative of dimethylmercury, where the mercury atom is bonded to two thiolate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mercury dimethanethiolate can be synthesized through several methods. One common approach involves the reaction of mercuric chloride with sodium methanethiolate: [ \text{HgCl}_2 + 2 \text{NaSCH}_3 \rightarrow \text{Hg(SCH}_3\text{)}_2 + 2 \text{NaCl} ] This reaction typically occurs in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming mercury(II) compounds and disulfides.
Reduction: Reduction reactions can convert this compound back to elemental mercury and thiols.
Substitution: The thiolate groups in this compound can be substituted with other ligands, leading to the formation of various organomercury compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using halides, phosphines, and other nucleophiles.
Major Products:
Oxidation: Mercury(II) compounds and disulfides.
Reduction: Elemental mercury and thiols.
Substitution: Various organomercury compounds with different ligands.
Aplicaciones Científicas De Investigación
Mercury dimethanethiolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studies have explored its interactions with biological molecules, including proteins and nucleic acids.
Medicine: Research is ongoing to investigate its potential use in diagnostic imaging and as a therapeutic agent.
Industry: It is used in the production of catalysts and in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of mercury dimethanethiolate involves its ability to bind to thiol groups in proteins and enzymes. This binding can inhibit the activity of these biomolecules, leading to various biological effects. The compound can also interact with nucleic acids, potentially affecting gene expression and cellular function.
Molecular Targets and Pathways:
Proteins: this compound binds to cysteine residues in proteins, affecting their structure and function.
Enzymes: It can inhibit the activity of enzymes by binding to their active sites.
Nucleic Acids: The compound can interact with DNA and RNA, potentially affecting transcription and translation processes.
Comparación Con Compuestos Similares
Dimethylmercury: A highly toxic organomercury compound with similar chemical properties but different biological effects.
Methylmercury Chloride: Another organomercury compound with significant neurotoxic effects.
Uniqueness: Mercury dimethanethiolate is unique due to its specific interactions with thiol groups and its potential applications in various fields. Its reactivity and binding properties make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
21094-80-4 |
|---|---|
Fórmula molecular |
C2H6HgS2 |
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
mercury(2+);methanethiolate |
InChI |
InChI=1S/2CH4S.Hg/c2*1-2;/h2*2H,1H3;/q;;+2/p-2 |
Clave InChI |
PVGXAZIUZUPDRV-UHFFFAOYSA-L |
SMILES canónico |
C[S-].C[S-].[Hg+2] |
Números CAS relacionados |
74-93-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


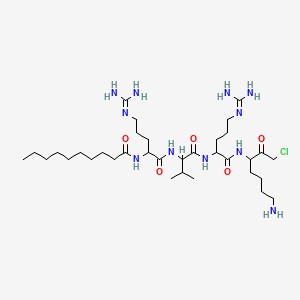
![2-[2-Hydroxy-3,8,8,17,19-pentamethyl-9-(3,4,5-trihydroxyoxan-2-yl)oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B12088699.png)
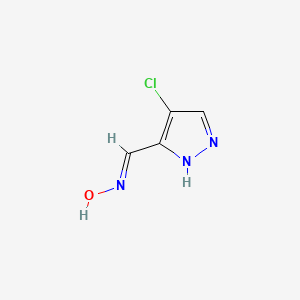
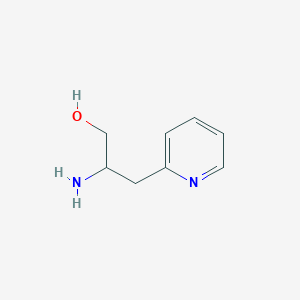
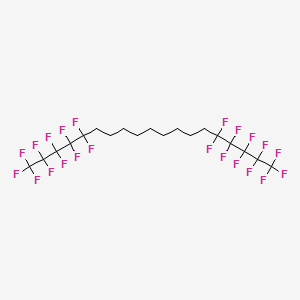

![2-(3,5-Dihydroxyphenyl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]acetic acid](/img/structure/B12088718.png)

![Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)-(9CI)](/img/structure/B12088732.png)
![Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-](/img/structure/B12088755.png)



